molecular formula C30H23ClOSn B13999845 [(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane CAS No. 24628-23-7

[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane

Cat. No.: B13999845
CAS No.: 24628-23-7
M. Wt: 553.7 g/mol
InChI Key: ALQJTKPWSILVIQ-UHFFFAOYSA-M
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Description

(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is an organotin compound that features a biphenyl moiety substituted with a chlorine atom and an oxy linkage to a triphenylstannane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of 5-chloro-2-hydroxybiphenyl with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy linkage. The reaction conditions often include refluxing in an appropriate solvent like toluene or dichloromethane to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic systems, while the tin center can coordinate with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is unique due to the presence of the chlorine substituent, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .

Properties

CAS No.

24628-23-7

Molecular Formula

C30H23ClOSn

Molecular Weight

553.7 g/mol

IUPAC Name

(4-chloro-2-phenylphenoxy)-triphenylstannane

InChI

InChI=1S/C12H9ClO.3C6H5.Sn/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;3*1-2-4-6-5-3-1;/h1-8,14H;3*1-5H;/q;;;;+1/p-1

InChI Key

ALQJTKPWSILVIQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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